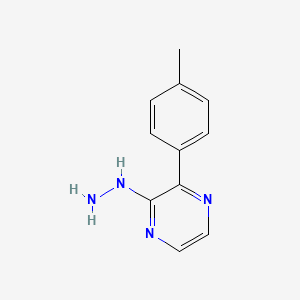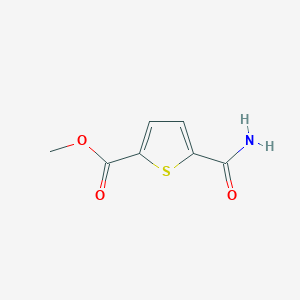
2-(2-Bromo-3-(2-bromoethoxy)phenyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromo-3-(2-bromoethoxy)phenyl)-1,3-dioxolane is an organic compound characterized by the presence of bromine atoms and a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-(2-bromoethoxy)phenyl)-1,3-dioxolane typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-bromo-3-hydroxyphenyl, which is then reacted with 2-bromoethanol to form 2-bromo-3-(2-bromoethoxy)phenyl.
Formation of Dioxolane Ring: The intermediate is then subjected to a cyclization reaction with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the 1,3-dioxolane ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-(2-Bromo-3-(2-bromoethoxy)phenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atoms or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a phenol derivative.
科学研究应用
Chemistry
In organic synthesis, 2-(2-Bromo-3-(2-bromoethoxy)phenyl)-1,3-dioxolane serves as a versatile intermediate for the preparation of more complex molecules. Its bromine atoms can be replaced with various functional groups, making it a valuable building block.
Biology
The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Researchers can modify its structure to enhance its pharmacological properties.
Medicine
Potential medicinal applications include the development of new therapeutic agents. The compound’s unique structure allows for the exploration of novel mechanisms of action.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism by which 2-(2-Bromo-3-(2-bromoethoxy)phenyl)-1,3-dioxolane exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms and the dioxolane ring can influence the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
2-(2-Bromo-3-hydroxyphenyl)-1,3-dioxolane: Lacks the 2-bromoethoxy group, which may affect its reactivity and applications.
2-(2-Chloro-3-(2-chloroethoxy)phenyl)-1,3-dioxolane: Similar structure but with chlorine atoms instead of bromine, which can influence its chemical properties and reactivity.
2-(2-Bromo-3-(2-methoxyethoxy)phenyl)-1,3-dioxolane: Contains a methoxyethoxy group instead of a bromoethoxy group, potentially altering its biological activity and applications.
Uniqueness
2-(2-Bromo-3-(2-bromoethoxy)phenyl)-1,3-dioxolane is unique due to the presence of two bromine atoms and a dioxolane ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications.
属性
CAS 编号 |
1425335-65-4 |
|---|---|
分子式 |
C11H12Br2O3 |
分子量 |
352.02 g/mol |
IUPAC 名称 |
2-[2-bromo-3-(2-bromoethoxy)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C11H12Br2O3/c12-4-5-14-9-3-1-2-8(10(9)13)11-15-6-7-16-11/h1-3,11H,4-7H2 |
InChI 键 |
NQFNXYAILKRXLE-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C2=C(C(=CC=C2)OCCBr)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[3-(3-Bromophenyl)propyl]piperazine](/img/structure/B12074141.png)










![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B12074195.png)
